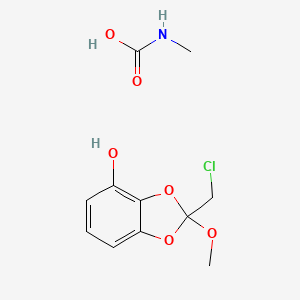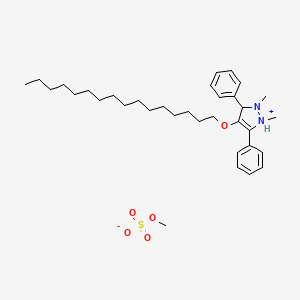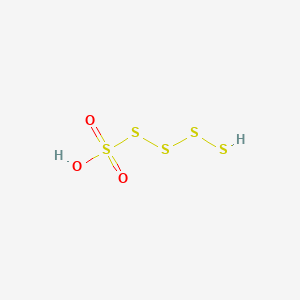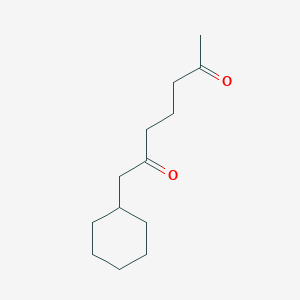![molecular formula C15H13ClN2O B14593670 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide CAS No. 61625-39-6](/img/structure/B14593670.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a chlorophenyl group and a carboximidamide group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide typically involves the reaction of 4-chlorobenzaldehyde with benzene-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and yield of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-Bromophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Fluorophenyl)-2-oxoethyl]benzene-1-carboximidamide
- 4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide
Uniqueness
4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups, which may exhibit different reactivity and applications.
Eigenschaften
CAS-Nummer |
61625-39-6 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
4-[2-(4-chlorophenyl)-2-oxoethyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H13ClN2O/c16-13-7-5-11(6-8-13)14(19)9-10-1-3-12(4-2-10)15(17)18/h1-8H,9H2,(H3,17,18) |
InChI-Schlüssel |
TYJKDZFQHFUOJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


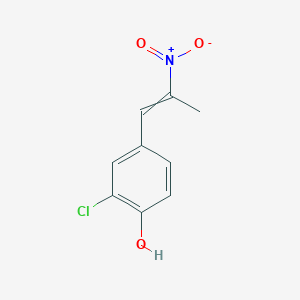
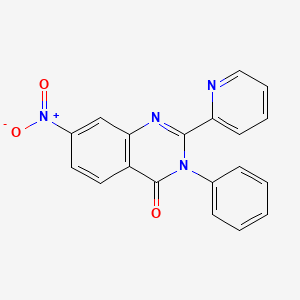
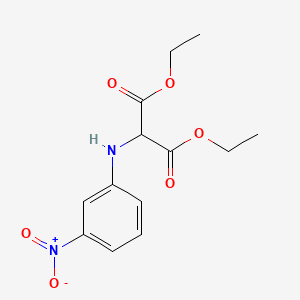
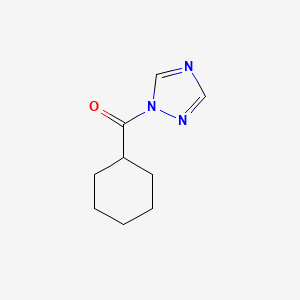
![2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593613.png)
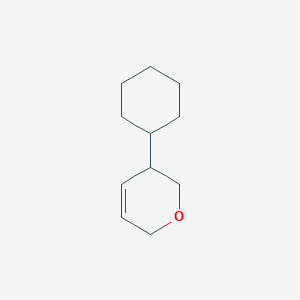
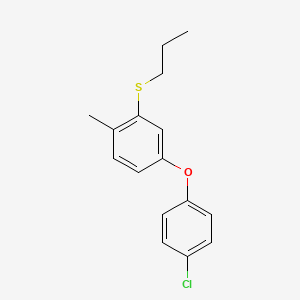
![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)

![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
